Amurensinine
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Overview
Description
Amurensinine is a natural alkaloid compound that is found in the roots of several plant species, including Nelumbo nucifera, Nymphaea tetragona, and Nuphar japonicum. It has gained significant attention in recent years due to its potential therapeutic properties and its ability to modulate various physiological and biochemical processes.
Scientific Research Applications
Synthesis and Chemical Structure
- A convergent and enantioselective synthesis of amurensinine was achieved using mild and selective C-H and C-C bond insertion reactions. This synthesis highlights the utility of palladium-catalyzed aerobic oxidative kinetic resolution in natural product synthesis (Tambar, Ebner, & Stoltz, 2006).
- Another study presented a simple and efficient synthetic route to chiral isopavines, including amurensinine, using optically active β-amino alcohols as chiral support, demonstrating a novel approach in the synthesis of complex molecular structures (Carrillo, Badía, Domínguez, Vicario, & Tellitu, 1997).
Biological Activities
- Amurensinine, along with other alkaloids, was isolated from Papaver nudicaule L., suggesting its natural occurrence and potential biological significance in the plant species (Istatkova, Philipov, Yadamsurenghiin, Samdan, & Dangaa, 2008).
- In a study on antiviral effects, amurensinine was found to exhibit selective antiviral effects against specific viruses, indicating its potential application in antiviral therapies (Istatkova, Nikolaeva-Glomb, Galabov, Yadamsuren, Samdan, Dangaa, & Philipov, 2012).
- Research on Papaver Nudicaule, a plant containing amurensinine, suggests that its components have antitussive and antalgic properties, differentiating their mechanism from morphine, which may be useful in the treatment of drug addiction (Qin, 2006).
Pharmacological Applications
- Amurensin H, a derivative of amurensinine, demonstrated anti-inflammatory effects in asthma-like reactions in sensitized mice, suggesting its therapeutic potential in treating allergic airway inflammation (Li, Yao, Bai, Lin, & Cheng, 2006).
- Another study found that amurensin H ameliorated lipopolysaccharide/cigarette smoke–induced airway inflammation, indicating its potential use in treating chronic obstructive pulmonary disease (COPD) (Fan, Zhang, Yao, Bai, Yang, Ma, Fan, Li, Yuan, Lin, & Hou, 2019).
properties
CAS RN |
10470-47-0 |
---|---|
Product Name |
Amurensinine |
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(1S,11R)-14,15-dimethoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaene |
InChI |
InChI=1S/C20H21NO4/c1-21-9-15-12-6-18(23-3)17(22-2)5-11(12)4-16(21)14-8-20-19(7-13(14)15)24-10-25-20/h5-8,15-16H,4,9-10H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
CHGJYZLWIIUFAG-CVEARBPZSA-N |
Isomeric SMILES |
CN1C[C@H]2C3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |
SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
Canonical SMILES |
CN1CC2C3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |
synonyms |
amurensinine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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